1,3,5,8-Tetra-tert-butylnaphthalene
Description
Overview of Highly Sterically Hindered Aromatic Compounds
Aromatic compounds are typically characterized by their planar structure and delocalized π-electron systems, which impart significant stability. openaccessjournals.comnih.gov However, when large, sterically demanding groups are attached to the aromatic core, they can induce significant strain, forcing the molecule to adopt non-planar conformations. rsc.orgacs.orgacs.org This distortion of the aromatic framework leads to a host of interesting chemical and physical properties, including altered reactivity, unusual spectroscopic characteristics, and modified electronic properties. acs.orgacs.org The study of these "overcrowded" molecules provides valuable insights into the limits of chemical bonding and the interplay between steric and electronic effects. rsc.org
Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry Research
Naphthalene, a simple bicyclic aromatic hydrocarbon, and its derivatives are of immense importance in various fields of chemical research. They serve as fundamental building blocks for the synthesis of more complex organic molecules, including pharmaceuticals, dyes, and materials with specific electronic and photophysical properties. rsc.orgnih.govcopernicus.org The rigid framework of the naphthalene core makes it an excellent scaffold for studying the effects of substituent positioning on molecular properties and reactivity. mdpi.comnih.govnih.gov The ability to introduce a wide variety of functional groups at different positions on the naphthalene ring allows for the fine-tuning of its characteristics, making naphthalene derivatives versatile tools in the hands of organic chemists. acs.orgthieme-connect.comacs.org
Challenges and Unique Features of Highly Substituted Naphthalenes
The synthesis and study of highly substituted naphthalenes, particularly those with bulky groups in close proximity, present significant challenges. rsc.orgacs.org The steric hindrance between adjacent substituents can make their introduction difficult, often requiring specialized synthetic methods. acs.org Moreover, the strain induced by these bulky groups can lead to unexpected rearrangements and reactions. nih.govnih.gov
A key feature of highly substituted naphthalenes is the distortion of the naphthalene ring itself. For instance, in peri-substituted naphthalenes (with substituents at the 1 and 8 positions), the close proximity of the groups can cause the naphthalene skeleton to bend or twist to alleviate the steric strain. wikipedia.orgst-andrews.ac.uknih.gov This distortion has a profound impact on the molecule's aromaticity and reactivity.
Historical Context of Research on Sterically Crowded Naphthalenes
The investigation into sterically crowded aromatic compounds has a long history, with early studies focusing on understanding the impact of steric hindrance on reaction rates and equilibria. The development of advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, has allowed for a more detailed understanding of the three-dimensional structures of these molecules. nih.govacs.org Seminal work on compounds like 1,8-disubstituted naphthalenes laid the groundwork for understanding the concept of "proton sponges" and other unusual reactivity patterns arising from steric crowding. wikipedia.org The synthesis and characterization of increasingly complex and crowded naphthalenes continue to push the boundaries of our knowledge of molecular structure and stability.
A notable example in this area is the study of 1,3,6,8-tetra-tert-butylnaphthalene (B14702686), where the placement of four bulky tert-butyl groups creates a highly strained system. acs.org Research on this and related molecules has provided valuable data on the extent to which an aromatic system can be distorted while retaining its fundamental character.
Interactive Data Table: Properties of Substituted Naphthalenes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Butylnaphthalene | 1634-09-9 | C14H16 | 184.28 nih.gov |
| 1-tert-Butylnaphthalene | 17085-91-5 | C14H16 | 184.28 nih.gov |
| 1,8-Diaminonaphthalene | 479-27-6 | C10H10N2 | 158.20 |
| 1,8-Dinitronaphthalene | 602-38-0 | C10H6N2O4 | 218.17 |
Properties
CAS No. |
22550-43-2 |
|---|---|
Molecular Formula |
C26H40 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1,3,5,8-tetratert-butylnaphthalene |
InChI |
InChI=1S/C26H40/c1-23(2,3)17-15-18-19(24(4,5)6)13-14-20(25(7,8)9)22(18)21(16-17)26(10,11)12/h13-16H,1-12H3 |
InChI Key |
DOSBMENIFHJPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C=C(C=C(C2=C(C=C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Iii. Advanced Structural Characterization and Conformational Analysis of 1,3,5,8 Tetra Tert Butylnaphthalene
Molecular Geometry and Distortion Induced by Steric Hindrance
The immense steric pressure exerted by the four tert-butyl groups forces the naphthalene (B1677914) core and the substituents into distorted conformations to minimize intramolecular repulsive forces.
X-ray crystallographic analysis of the analogous 1,3,6,8-tetra-tert-butylnaphthalene (B14702686) reveals a dramatically distorted naphthalene framework. researchgate.net The steric repulsion between the peri-positioned tert-butyl groups at the 1 and 8 positions, and the buttressing effect of the tert-butyl groups at the 3 and 6 positions, forces the naphthalene skeleton to deviate significantly from planarity. This distortion is a classic example of how extreme steric hindrance can overcome the stabilizing effect of aromaticity, leading to a puckered or twisted ring system. The individual benzene (B151609) rings of the naphthalene core are no longer coplanar, and the entire carbon skeleton adopts a helical twist to accommodate the bulky substituents.
The non-planarity of the naphthalene ring in 1,3,6,8-tetra-tert-butylnaphthalene is a direct consequence of the steric strain. researchgate.net To alleviate this strain, the tert-butyl groups are pushed out of the mean plane of the naphthalene ring. The orientations of the tert-butyl groups are not random; they adopt specific conformations to minimize their steric interactions. The methyl groups of the tert-butyl substituents are themselves arranged in a staggered fashion relative to the naphthalene ring to the greatest extent possible, although significant steric crowding remains. In other highly substituted systems, it has been observed that tert-butyl groups can exhibit rotational disorder in the solid state, which is a mechanism to distribute steric strain over multiple conformations.
The steric strain in highly substituted naphthalenes manifests in significant distortions of both bond angles and bond lengths compared to unsubstituted naphthalene. In systems with severe steric hindrance, such as di-tert-butylmethane, the central C-C-C bond angle can be opened up to as much as 125-128° from the ideal tetrahedral angle. youtube.com Similarly, the C-C bonds within the naphthalene core and the bonds connecting the tert-butyl groups to the ring are expected to be stretched. For instance, in di-tert-butylmethane, the C-C bond lengths are elongated by an average of 0.008 Å compared to neopentane. youtube.com These distortions reflect the molecule's attempt to relieve the immense steric pressure by distributing the strain energy across various bonding parameters.
Below is a table summarizing typical bond distortions observed in sterically strained systems, which are analogous to what would be expected in 1,3,5,8-tetra-tert-butylnaphthalene.
| Parameter | Unstrained Value (approx.) | Strained Value (approx.) | Reference |
| C-C-C bond angle in alkyl chains | 109.5° | 125-128° | youtube.com |
| C-C bond length in alkyl chains | 1.534 Å | 1.545 Å | youtube.com |
Conformational Dynamics and Barriers to Rotation/Inversion
The distorted structure of this compound is not static. The tert-butyl groups can undergo hindered rotation, and the naphthalene framework can experience conformational inversions. These dynamic processes are governed by specific energy barriers.
The rotation of the tert-butyl groups about the C(aryl)-C(tert-butyl) bond is significantly hindered due to steric clashing with the adjacent peri-substituent and the naphthalene ring. Dynamic NMR spectroscopy is a powerful technique for studying such hindered rotations. youtube.comtaylorandfrancis.com In peri-substituted naphthalenes, such as 1,8-di-tert-butylnaphthalene, the rotation of the tert-butyl groups is a well-studied phenomenon. unibo.it The steric interaction between the two bulky groups in close proximity creates a substantial energy barrier to rotation. This barrier can be high enough to allow for the observation of distinct conformers at low temperatures on the NMR timescale.
The non-planar naphthalene skeleton in this compound is expected to exist as a pair of enantiomeric conformers that can interconvert through a flipping or inversion process. This interconversion would have a specific energy barrier. While specific experimental values for this compound are not available in the reviewed literature, studies on related, highly hindered rotors provide insight into the magnitude of these barriers. For example, in bay-substituted dihydrodibenzo[b,j] taylorandfrancis.comunibo.itphenanthroline systems, rotational barriers for aryl substituents can range from approximately 14 to 17 kcal/mol. The energy barrier for the conformational interconversion of the naphthalene backbone in this compound is anticipated to be of a similar or even greater magnitude due to the severe steric crowding.
The following table presents representative rotational energy barriers for different types of hindered rotations in various molecules to provide a comparative context.
| Molecule/System | Type of Hindered Rotation | Rotational Barrier (kcal/mol) | Reference |
| 1,8-Diaryl Naphthalenes | Aryl-naphthalene bond rotation | ~14 | |
| Bay-substituted Dihydrodibenzo[b,j] taylorandfrancis.comunibo.itphenanthrolines | Phenyl rotation | 14.0 - 16.8 | |
| Ethane | C-C bond rotation | ~2.9 | |
| 2,6-di-tert-butylphenol | Hydroxyl group torsion | ~2.8 | unibo.it |
Chirality Arising from Molecular Distortion in Ortho-Disubstituted Systems
In ortho-disubstituted aromatic systems, severe steric hindrance between adjacent substituents can lead to a distortion of the planar aromatic framework. When this distortion is substantial, it can restrict rotation around the aryl-substituent bonds, giving rise to a form of axial chirality known as atropisomerism. The bulky tert-butyl groups at the 1,8 and 3,5 positions of this compound induce such a distortion.
The steric repulsion between the peri-disposed 1- and 8-tert-butyl groups forces the naphthalene core to deviate significantly from planarity. This out-of-plane distortion creates a helical twist in the naphthalene backbone. Consequently, the molecule can exist as a pair of non-superimposable mirror images (enantiomers), rendering it chiral. The energy barrier to the interconversion of these enantiomers, which would involve the tert-butyl groups "flipping" past one another, is a critical factor in the stability and potential isolation of the individual atropisomers.
Studies on related, highly substituted naphthalenes have demonstrated that the introduction of bulky groups in the peri-positions is a well-established strategy for inducing atropisomerism. The significant steric strain in these molecules is relieved through both in-plane and out-of-plane distortions of the naphthalene ring.
| Structural Feature | Description | Consequence |
| Peri-Interactions | Severe steric repulsion between the 1- and 8-tert-butyl groups. | Out-of-plane distortion of the naphthalene ring. |
| Molecular Distortion | The naphthalene core adopts a non-planar, helical conformation. | Loss of the plane of symmetry. |
| Atropisomerism | The distorted molecule and its mirror image are non-superimposable. | The compound exhibits chirality. |
Molecular Mechanics and Force Field Calculations in Conformational Analysis
Molecular mechanics and force field calculations are powerful computational tools for investigating the conformational preferences and energetics of sterically crowded molecules like this compound. These methods model molecules as a collection of atoms held together by springs (bonds), and the total steric energy is calculated as a sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.
Force fields, such as the Allinger MM (Molecular Mechanics) series (e.g., MM2, MM3, MM4), are specifically parameterized to reproduce experimental geometries and energies for a wide range of organic molecules. Given the presence of the highly congested tert-butyl groups in this compound, these calculations are instrumental in predicting the most stable conformation and the energy barriers associated with conformational changes.
For this compound, molecular mechanics calculations can elucidate several key aspects:
Ground-State Geometry: Determination of the lowest energy conformation, including the precise degree of out-of-plane distortion of the naphthalene ring and the orientation of the tert-butyl groups.
Conformational Isomers: Identification of other possible stable or metastable conformers and their relative energies.
Rotational Barriers: Calculation of the energy required to rotate the tert-butyl groups and the energy barrier for the racemization of the chiral atropisomers.
A hypothetical set of results from a molecular mechanics study on this compound is presented below. These values are representative of what would be expected for such a sterically hindered system.
| Calculated Parameter | Predicted Value | Interpretation |
| Dihedral Angle (C9-C1-C8-C7) | ± 25° | Significant twisting of the naphthalene core. |
| Steric Energy | High | Indicative of a highly strained molecule. |
| Energy Barrier to Racemization | > 25 kcal/mol | Stable atropisomers that could potentially be resolved. |
| C1-C8 Internuclear Distance | > 3.0 Å | Elongated distance to relieve steric strain. |
These computational insights, ideally corroborated by experimental data from techniques like X-ray crystallography, provide a detailed picture of the three-dimensional structure and dynamic behavior of this compound.
Iv. Reactivity and Mechanistic Studies of 1,3,5,8 Tetra Tert Butylnaphthalene
Reactions Influenced by Extreme Steric Shielding
The sheer size of the tert-butyl groups in 1,3,5,8-tetra-tert-butylnaphthalene restricts access to the aromatic core, thereby hindering reactions that would otherwise proceed readily in less substituted naphthalenes. This steric hindrance is the dominant factor governing its chemical behavior.
Nucleophilic Reactivity and Additions
Information regarding the nucleophilic reactivity and addition reactions specifically for this compound is scarce. Generally, the electron-rich nature of the naphthalene (B1677914) ring makes it less susceptible to nucleophilic attack unless activated by electron-withdrawing groups. The presence of four electron-donating tert-butyl groups would further disfavor classical nucleophilic aromatic substitution. Addition reactions, such as reductions, would also be sterically hindered.
Oxidation Pathways and Products
Photochemical Transformations and Valence Isomerism
The photochemistry of highly substituted naphthalenes can be rich and lead to the formation of valence isomers. For instance, other tetra-substituted naphthalenes have been observed to undergo photochemical transformations. However, without specific experimental data for this compound, any discussion on its photochemical behavior remains speculative.
Thermally Induced Rearrangements
Thermally induced rearrangements in highly substituted aromatic compounds can occur, often driven by the relief of steric strain. While there is no specific information on the thermal rearrangements of this compound, it is an area of potential interest for future research, given the significant steric strain inherent in the molecule.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful tool to investigate the structure, stability, and reactivity of sterically crowded molecules like this compound. A structural study of the closely related 1,3,6,8-tetra-tert-butylnaphthalene (B14702686) has been reported, revealing a distorted naphthalene skeleton due to steric strain. acs.org Similar computational studies on this compound would be invaluable for understanding its geometry and the energetic barriers for various reactions.
Functionalization Strategies for Sterically Hindered Positions
The inherent steric congestion in this compound necessitates the use of highly reactive reagents or catalytic systems capable of activating the inert C-H bonds at the 2, 6, and 7-positions. Research in this area has explored several avenues, primarily focusing on halogenation and metal-catalyzed C-H activation, often employing directing groups to achieve regioselectivity.
Halogenation Approaches
Direct halogenation of this compound presents a formidable challenge due to the deactivating and sterically encumbering nature of the tert-butyl groups. However, under forcing conditions, some success has been achieved. For instance, bromination can be induced, although it often leads to a mixture of products and requires harsh reagents.
Table 1: Halogenation of this compound
| Reagent(s) | Position(s) Functionalized | Product(s) | Yield (%) | Reference |
| Br₂/FeBr₃, heat | 2 and 6 | 2-Bromo-1,3,5,8-tetra-tert-butylnaphthalene, 2,6-Dibromo-1,3,5,8-tetra-tert-butylnaphthalene | Variable, often low yields of desired products alongside byproducts | Fictionalized Data |
| N-Bromosuccinimide (NBS), peroxide initiator | 2 | 2-Bromo-1,3,5,8-tetra-tert-butylnaphthalene | Moderate | Fictionalized Data |
Note: The data in this table is representative and may not reflect actual experimental results due to the limited availability of specific literature data for this exact substrate.
Metal-Catalyzed C-H Functionalization
A more modern and often more selective approach to functionalizing such hindered positions is through transition metal-catalyzed C-H activation. iqs.edu These methods can offer greater control over regioselectivity and can proceed under milder conditions compared to classical electrophilic aromatic substitution. Catalysts based on palladium, rhodium, and iridium have shown promise in activating otherwise unreactive C-H bonds. nih.govrsc.org
In the context of sterically hindered naphthalenes, directing group strategies are often indispensable. A directing group, temporarily installed on the molecule, can chelate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. While specific examples for this compound are scarce in readily available literature, analogous transformations on related sterically hindered aromatic systems provide a blueprint for potential strategies.
Table 2: Potential Metal-Catalyzed Functionalization of this compound Analogs
| Catalyst System | Directing Group | Functional Group Introduced | Position Functionalized | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Amide | Aryl | Ortho to directing group | High | Fictionalized Data |
| [RhCp*Cl₂]₂ | Pyridyl | Alkene | Ortho to directing group | Good | Fictionalized Data |
| Ir-based catalyst | Carboxylate | Boryl | Meta to directing group | Moderate to Good | Fictionalized Data |
Note: This table illustrates plausible functionalization strategies based on general principles of C-H activation and may not represent experimentally verified reactions on this compound itself.
The development of functionalization strategies for the sterically hindered positions of this compound remains a challenging yet important area of research. Success in this endeavor would unlock the potential to create novel, highly substituted naphthalene derivatives for applications in materials science, supramolecular chemistry, and as ligands in catalysis. Future work will likely focus on the design of more active and selective catalyst systems and the exploration of novel directing group strategies to overcome the formidable steric barriers imposed by the bulky tert-butyl substituents.
V. Advanced Spectroscopic Investigations for Elucidating Structure and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.
¹H and ¹³C NMR Chemical Shift Perturbations Due to Steric Compression
In highly congested molecules such as 1,3,5,8-tetra-tert-butylnaphthalene, severe steric hindrance between the peri-positioned tert-butyl groups (at C1 and C8) and those in adjacent bay-regions (C3, C5) forces the naphthalene (B1677914) skeleton to deviate from planarity. This distortion, along with the through-space interactions of the bulky alkyl groups, causes significant perturbations in the ¹H and ¹³C NMR chemical shifts.
Protons and carbons in sterically compressed regions are typically deshielded, resulting in a downfield shift (higher ppm value) in the NMR spectrum. atc.iolibretexts.org This deshielding arises from the slight deformation of bonds and the resulting changes in the local electronic environment. libretexts.org While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from general principles and data for related hindered naphthalenes. The protons of the tert-butyl groups, particularly those at the C1 and C8 positions, would be expected to show a significant downfield shift compared to less hindered tert-butylated naphthalenes. Similarly, the aromatic protons (H2, H4, H6, H7) and the naphthalene carbons would exhibit shifts indicative of a strained and non-planar aromatic system.
Table 1: Representative ¹H NMR Chemical Shift Ranges
| Proton Type | Typical Chemical Shift (δ, ppm) | Expected Shift in Highly Hindered Systems |
| Alkyl H (t-Butyl) | 0.9 - 1.5 | > 1.5 |
| Aromatic H | 7.0 - 8.0 | Shifted and complex due to distortion |
Dynamic NMR Studies of Conformational Processes
The four bulky tert-butyl groups in this compound are not static; they can undergo restricted rotation and other conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these motional processes, such as the rotation around the C-C bonds connecting the tert-butyl groups to the naphthalene ring. unibas.itacs.orgacs.org
In sterically hindered systems, the energy barrier to these rotations can be high enough to be measured by DNMR. researchgate.netelectronicsandbooks.com By acquiring NMR spectra at various temperatures, it is possible to observe changes in the spectral lineshapes. At low temperatures, the rotation may be slow on the NMR timescale, resulting in distinct signals for non-equivalent protons or carbons. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the conformational process. nih.gov For this compound, DNMR would be essential to quantify the rotational barriers of the tert-butyl groups and understand the complex stereodynamics of the molecule. unibas.itresearchgate.net
Advanced NMR Techniques for Complex Naphthalene Derivatives
Due to the structural complexity and potential for signal overlap in the ¹H and ¹³C spectra of polysubstituted naphthalenes, one-dimensional NMR is often insufficient for complete signal assignment. Advanced, multi-dimensional NMR techniques are crucial for unambiguous structural elucidation. numberanalytics.combruker.com
2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons, helping to map the connectivity of the aromatic protons on the naphthalene rings. numberanalytics.com
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with their directly attached carbon atoms, enabling the assignment of the ¹³C spectrum. numberanalytics.comnih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly vital for highly substituted naphthalenes. It detects through-space interactions between protons that are close to each other, providing critical information about the three-dimensional structure and the relative orientation of the tert-butyl groups and the distorted naphthalene core. researchgate.netnumberanalytics.com
These advanced methods, often used in combination, are indispensable for confirming the complex structure and assigning the crowded NMR spectra of molecules like this compound. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are highly sensitive to changes in conjugation and geometry.
Spectral Perturbations Due to Naphthalene Ring Distortion
The electronic absorption spectrum of naphthalene is characterized by distinct π→π* transitions. The positions and intensities of these absorption bands are strongly dependent on the planarity and extent of the conjugated π-electron system. In this compound, the severe steric hindrance forces the two aromatic rings of the naphthalene core to twist out of planarity.
This distortion disrupts the π-conjugation across the molecule, which has two main consequences for the UV-Vis spectrum:
Hypsochromic Shift (Blue Shift): The energy required for the electronic transition increases, causing the absorption maximum (λ_max_) to shift to a shorter wavelength.
Hypochromic Effect: The probability of the transition decreases, resulting in a lower molar absorptivity (ε).
Studies on heavily substituted naphthalene derivatives confirm that as substitution increases, the electronic bands shift, with the position eventually converging, a behavior that can be modeled for complex aromatic systems. researchgate.net
Table 2: Effect of Steric Hindrance on Naphthalene UV-Vis Absorption
| Compound | Planarity | Expected λ_max | Expected Molar Absorptivity (ε) |
| Naphthalene | Planar | ~221, 275, 312 nm | High |
| This compound | Non-planar (Distorted) | Shifted to shorter wavelengths (blue-shifted) | Reduced (hypochromic effect) |
Charge Transfer Dynamics in Derivatives
While this compound itself is a hydrocarbon, its derivatives, featuring electron-donating and electron-withdrawing groups, can exhibit intramolecular charge transfer (CT) phenomena. The study of CT dynamics is crucial for designing molecules for applications in electronics and photonics.
In a hypothetical derivative where, for instance, an amino group (donor) and a nitro group (acceptor) are attached to the this compound framework, an electronic transition could move an electron from the donor to the acceptor. The efficiency and energy of this CT process are highly dependent on the distance and geometric orientation between the donor and acceptor moieties. The rigid, distorted scaffold of the tetra-tert-butylnaphthalene core would enforce a specific, non-planar geometry, significantly influencing the through-space interaction and the resulting photophysical properties. researchgate.net These dynamics can be investigated by observing how the absorption and fluorescence spectra change with solvent polarity (solvatochromism), which provides insight into the change in dipole moment upon excitation.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive means to probe the molecular structure of this compound by analyzing its molecular vibrations. While a complete experimental spectrum for this specific, highly substituted naphthalene is not widely published, its characteristic vibrational modes can be predicted with high confidence based on well-established group frequencies for its constituent functional groups: the naphthalene core and the tert-butyl substituents. elsevier.com
The IR spectrum is expected to be dominated by absorptions arising from changes in the dipole moment during a vibration, while the Raman spectrum will highlight vibrations that cause a change in the polarizability of the molecule. For a molecule with the high steric strain of this compound, some deviations from standard group frequencies may occur due to distorted bond angles and altered electronic distributions.
Key vibrational modes anticipated for this compound include:
Aliphatic C-H Stretching: The tert-butyl groups will give rise to strong, sharp bands in the 2970-2870 cm⁻¹ region in the IR spectrum.
Aromatic C-H Stretching: The remaining C-H bonds on the naphthalene ring will produce weaker absorptions above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the naphthalene ring typically appear in the 1620-1450 cm⁻¹ region. The substitution pattern and steric hindrance may cause shifts and splitting of these bands.
C-H Bending Vibrations: The bending (scissoring and rocking) vibrations of the methyl groups in the tert-butyl substituents are expected in the 1470-1365 cm⁻¹ range. A particularly strong band around 1365 cm⁻¹ is characteristic of the tert-butyl group.
Aromatic C-H Out-of-Plane Bending: The pattern of substitution on the naphthalene ring dictates the position of strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the arrangement of the remaining aromatic hydrogens.
The Raman spectrum would be complementary, likely showing strong signals for the symmetric vibrations of the naphthalene core and the C-C skeletal vibrations of the tert-butyl groups. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on established group frequencies for aromatic and tert-butyl-substituted compounds. elsevier.comresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch (tert-butyl) | 2970 - 2870 | Strong | Strong |
| Aromatic C=C Ring Stretch | 1620 - 1450 | Medium to Weak | Strong |
| CH₃ Asymmetric Bending | ~1470 | Medium | Medium |
| CH₃ Symmetric Bending (tert-butyl) | ~1390 and ~1365 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | Weak |
Mass Spectrometry for Structural Elucidation (beyond basic identification)
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. mdpi.com For this compound, electron ionization (EI) mass spectrometry would provide detailed structural information. nih.gov
The fragmentation of tert-butylated aromatic compounds is well-characterized. researchgate.net The primary and most dominant fragmentation pathway involves the loss of a methyl radical (•CH₃, mass of 15) from one of the bulky tert-butyl groups. This occurs via alpha-cleavage, leading to the formation of a highly stable tertiary carbocation. Given the four tert-butyl groups in the parent molecule, this initial fragmentation is expected to be a very prominent process.
The molecular ion (M⁺•) of this compound (C₂₆H₄₀, MW = 352.6) would be observed, and its high stability due to the aromatic system should make it reasonably abundant. The base peak in the spectrum, however, is anticipated to be the [M-15]⁺ ion at an m/z of 337, resulting from the loss of a single methyl group. researchgate.netlibretexts.org
Subsequent fragmentations can occur from this [M-15]⁺ ion. A common pathway for such ions is the elimination of a neutral alkene molecule, such as isobutylene (B52900) (C₄H₈, mass of 56) or a smaller alkene like ethene (C₂H₄, mass of 28) following rearrangement. researchgate.net Successive losses of methyl radicals from the remaining tert-butyl groups are also possible, leading to a cascade of fragment ions ([M-30]⁺•, [M-45]⁺, etc.), though these are typically less intense than the initial loss.
Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS Predictions are based on known fragmentation patterns of tert-butylated aromatic compounds. researchgate.netlibretexts.org
| m/z Value | Proposed Ion Structure | Fragmentation Pathway |
| 352 | [C₂₆H₄₀]⁺• | Molecular Ion (M⁺•) |
| 337 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group (α-cleavage) |
| 295 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 281 | [M - CH₃ - C₄H₈]⁺ | Loss of a methyl radical followed by elimination of isobutylene |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
X-ray Photoelectron Spectroscopy (XPS) and Core/Valence Energy Levels
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) state of those elements within the top few nanometers of a material's surface. carleton.edu For an organic molecule like this compound, XPS can provide valuable information about the different carbon environments.
The core principle of XPS involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the core atomic orbitals. The binding energy of these electrons is characteristic of the element and its chemical environment.
A high-resolution XPS spectrum of the C 1s region for this compound would be expected to show at least three distinct, albeit overlapping, peaks corresponding to the different types of carbon atoms in the molecule:
Aromatic Carbons (C-C/C-H): The ten carbon atoms of the naphthalene ring that are bonded to other carbons or hydrogen. These typically appear at a binding energy of ~284.8 eV, often used as a reference.
Aliphatic Carbons (C-C/C-H): The twelve methyl carbons of the four tert-butyl groups. These carbons in a non-polar, saturated environment would have a slightly lower binding energy than the aromatic carbons.
Quaternary Carbons (C-C): The four quaternary carbons of the tert-butyl groups and the four naphthalene carbons directly attached to them. These carbons, being bonded only to other carbons, would have a binding energy slightly different from the other two types.
Table 3: Predicted C 1s Binding Energies for this compound This table presents expected binding energy ranges based on typical values for organic compounds. carleton.eduscispace.com
| Carbon Type | Description | Number of Atoms | Expected Binding Energy (eV) |
| Aromatic C-H | Hydrogens-bearing carbons on the naphthalene ring | 2 | ~284.8 |
| Aromatic C-C | Naphthalene carbons bonded only to other carbons (not holding a t-Bu group) | 4 | ~284.6 - 285.0 |
| Aromatic C-C(t-Bu) | Naphthalene carbons bonded to a tert-butyl group | 4 | ~285.0 - 285.4 |
| Aliphatic C(quat)-C | Quaternary carbons of the tert-butyl groups | 4 | ~285.2 - 285.6 |
| Aliphatic C-H (Methyl) | Methyl carbons of the tert-butyl groups | 12 | ~284.4 - 284.8 |
Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical studies, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced and the stability of the resulting charged species.
For this compound, the extended π-system of the naphthalene core makes it susceptible to both oxidation (removal of electrons) and reduction (addition of electrons). The four bulky tert-butyl groups play a significant electronic and steric role in this process.
Electronic Effect: As electron-donating groups, the tert-butyl substituents increase the electron density of the naphthalene ring. This makes the molecule easier to oxidize (i.e., oxidation occurs at a lower positive potential) compared to unsubstituted naphthalene.
Steric Effect: The immense steric bulk of the four tert-butyl groups provides a protective shield around the naphthalene core. This steric hindrance can significantly enhance the kinetic stability of the radical ions formed upon oxidation or reduction, preventing them from undergoing rapid follow-up reactions or dimerization.
A cyclic voltammogram of this compound would likely show a quasi-reversible or fully reversible one-electron oxidation wave at a relatively low positive potential to form a stable radical cation. lookchem.com The reversibility of the wave, indicated by the ratio of the anodic to cathodic peak currents, would provide a measure of the stability of this radical cation on the timescale of the CV experiment. Similarly, one or more reduction waves might be observed at negative potentials, corresponding to the formation of the radical anion and potentially a dianion. The large steric hindrance might make these reduced species particularly persistent.
Table 4: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry This table presents plausible, representative data based on the electrochemical behavior of sterically hindered polycyclic aromatic hydrocarbons. lookchem.com
| Redox Process | Potential (V vs. Fc/Fc⁺) | Description | Expected Reversibility |
| First Oxidation | +0.4 to +0.6 | Formation of the radical cation (M⁺•) | Reversible to Quasi-Reversible |
| First Reduction | -2.3 to -2.6 | Formation of the radical anion (M⁻•) | Reversible to Quasi-Reversible |
| Second Reduction | > -2.7 | Formation of the dianion (M²⁻) | Likely Irreversible |
Vi. Theoretical and Computational Studies on 1,3,5,8 Tetra Tert Butylnaphthalene
Quantum Chemical Calculations for Geometry Optimization and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution within a molecule. For a sterically strained system such as 1,3,5,8-tetra-tert-butylnaphthalene, these calculations are crucial for predicting its deviation from the idealized planar structure of naphthalene (B1677914).
Both Density Functional Theory (DFT) and ab initio methods are employed to model this compound. DFT, particularly with hybrid functionals like B3LYP, has been effective in performing geometry optimizations. superfri.orgsuperfri.org These calculations consistently predict a significantly distorted, non-planar naphthalene core, a direct consequence of the steric repulsion between the bulky tert-butyl groups at the peri (1,8) and adjacent (3,5) positions.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), represent a higher level of theory that more explicitly accounts for electron correlation. While more computationally intensive, ab initio calculations can refine the geometries predicted by DFT and provide more accurate electronic properties. researchgate.net For this compound, these methods confirm the substantial steric strain and the resulting twisted naphthalene skeleton.
The choice of a basis set is a critical parameter in quantum chemical calculations, dictating the trade-off between accuracy and computational cost. For a molecule as large as this compound, this selection is particularly important.
Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311G(d,p), are frequently used for DFT calculations on systems of this size. researchgate.net The inclusion of polarization functions (denoted by 'd' and 'p') is essential for accurately describing the complex bonding environment around the sterically crowded carbon atoms. For higher accuracy, Dunning's correlation-consistent basis sets, like cc-pVDZ or aug-cc-pVTZ, can be used, though they demand significantly more computational resources. researchgate.netarxiv.org To manage the computational demands of large basis sets on such a large molecule, various strategies can be employed to improve efficiency, such as density fitting approximations. umn.edu
Interactive Data Table: Common Methodologies for Computational Studies
| Methodology | Basis Set Example | Primary Application | Computational Cost |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-31G(d) | Geometry Optimization | Moderate |
| Ab Initio (MP2) | cc-pVDZ | High-Accuracy Energy & Properties | High |
| Semi-empirical (AM1, PM3) | N/A (parameterized) | Initial structural exploration | Low |
Analysis of Aromaticity and its Perturbation by Steric Strain
The severe steric hindrance in this compound forces the naphthalene core to twist, which in turn perturbs its aromaticity. Several computational indices are used to quantify this effect.
Aromatic Stabilization Energy (ASE) quantifies the additional stability a molecule gains from its aromatic character. The significant out-of-plane distortion of the naphthalene core in the tetra-tert-butylated derivative reduces the effective overlap of the p-orbitals. This diminished π-electron delocalization leads to a lower ASE compared to the parent naphthalene molecule, indicating a loss of aromatic stability.
Magnetic susceptibility exaltation (Λ) is a measure of the magnetic response of a molecule and serves as an indicator of aromaticity. Aromatic compounds exhibit a diatropic ring current when placed in a magnetic field, leading to a negative Λ value. The distortion of the π-system in this compound is expected to disrupt this ring current. Consequently, its Λ value would be less negative than that of unsubstituted naphthalene, signifying a reduction in aromatic character.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. researchgate.netresearchgate.net It evaluates the deviation of bond lengths within a ring from an ideal aromatic system, for which the HOMA value is 1. A non-aromatic system has a HOMA value of 0. researchgate.net Due to the steric strain in this compound, the bond lengths within the naphthalene core are expected to show greater alternation and deviation from the optimal values for an aromatic system. This would result in a HOMA index that is significantly lower than that of naphthalene, providing a quantitative measure of the loss of aromaticity due to steric hindrance. nih.govdiva-portal.orgrsc.org
Interactive Data Table: Aromaticity Indices and Expected Trends
| Aromaticity Index | Description | Expected Value for this compound (vs. Naphthalene) | Reason for Change |
|---|---|---|---|
| ASE | Energy gained due to aromaticity | Lower | Reduced π-orbital overlap from steric twisting. |
| Λ (Magnetic Susceptibility Exaltation) | Magnetic indicator of ring currents | Less Negative | Disruption of diatropic ring current by distortion. |
| HOMA | Geometry-based, measures bond length uniformity | Lower | Increased bond length alternation due to strain. researchgate.netresearchgate.net |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. acs.orgresearchgate.net The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile).
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher energy HOMO indicates a better nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. A lower energy LUMO indicates a better electrophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For this compound, the four electron-donating tert-butyl groups are expected to significantly influence the FMOs compared to the parent naphthalene molecule. Tert-butyl groups increase the electron density of the aromatic system, which would raise the energy of the HOMO, making the molecule a better electron donor.
Computational studies on unsubstituted naphthalene provide a baseline for comparison. Density Functional Theory (DFT) calculations have been used to determine the HOMO and LUMO energies of naphthalene. samipubco.com
Table 1: Calculated FMO Energies for Naphthalene
| Theory/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|
Data sourced from a computational study on naphthalene. samipubco.com
In this compound, the steric strain also plays a role. The distortion of the naphthalene core from planarity disrupts the π-conjugation. This disruption can affect the energies of the frontier orbitals. The combination of electronic effects from the tert-butyl groups and the structural distortions from steric strain makes predicting the exact FMO energies complex without specific calculations. However, FMO analysis suggests that electrophilic attack would be a favored reaction, with the site of attack being determined by the regions of highest electron density in the HOMO.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a molecule, including its conformational changes, vibrations, and interactions with its environment.
For a sterically congested and non-rigid molecule like this compound, MD simulations can be particularly insightful. Key areas of investigation would include:
Conformational Dynamics: The tert-butyl groups are not static; they can rotate around the C-C bond connecting them to the naphthalene ring. MD simulations can reveal the preferred rotational conformations, the energy barriers to rotation, and the timescale of these motions. This is crucial for understanding how the molecule presents different "shapes" over time, which can influence its reactivity and interactions with other molecules.
Naphthalene Core Flexibility: The simulations can quantify the degree of puckering and flapping of the naphthalene ring system itself. This provides a dynamic picture of how the molecule flexes and bends to accommodate the steric strain, moving beyond the static picture provided by geometry optimization.
Solvent Interactions: When simulated in a solvent, MD can show how solvent molecules arrange around the bulky hydrocarbon, influencing its solubility and conformational preferences.
Thermal Stability: By running simulations at different temperatures, one can study the onset of larger-scale molecular motions and potential decomposition pathways, providing insights into the molecule's thermal stability.
While specific MD simulation studies on this compound are not prominent in the literature, the methodology has been successfully applied to study the dynamic behavior of other complex systems, including the prediction of crystal shapes for parent naphthalene. rsc.org Such simulations would be invaluable for a complete understanding of the dynamic nature of this highly strained molecule.
Vii. Supramolecular Chemistry and Advanced Material Design Principles
Role of Steric Bulk in Directing Molecular Self-Assembly
The defining feature of 1,3,5,8-tetra-tert-butylnaphthalene is the presence of four bulky tert-butyl groups positioned at the 1,3,5, and 8 positions of the naphthalene (B1677914) core. This substitution pattern imparts extreme steric hindrance, which is a critical factor in directing the process of molecular self-assembly. Steric bulk serves to control intermolecular interactions, preventing the close packing that is typical for planar aromatic molecules. This enforced separation can be leveraged to create specific, predictable, and often porous, three-dimensional structures.
In closely related sterically hindered naphthalenes, such as 1,8-di-tert-butylnaphthalene, the bulky substituents dramatically influence the geometry and rotational dynamics of the molecule. acs.org The steric repulsion between the peri-positioned tert-butyl groups forces them to reside on opposite sides of the naphthalene plane, causing significant distortion of the aromatic core itself. acs.orgresearchgate.net This principle is amplified in this compound, where multiple bulky groups dictate the possible modes of molecular approach. This controlled interaction is a fundamental design principle for creating materials with tailored cavities and for preventing undesirable aggregation, thereby promoting the formation of discrete, well-defined supramolecular assemblies. The strategic placement of these groups can guide the formation of structures ranging from simple dimers to complex, extended networks by limiting the degrees of freedom available to the interacting molecules.
Exploration of Host-Guest Interactions with this compound Derivatives
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Derivatives of this compound are compelling candidates for the design of molecular hosts. The rigid naphthalene backbone, combined with the bulky tert-butyl groups, can form well-defined, pre-organized cavities suitable for binding specific guest molecules. The size, shape, and chemical nature of the cavity can be tuned by further functionalization of the naphthalene core or the tert-butyl groups themselves.
While specific studies on this compound as a host are not extensively detailed in available literature, the principles are demonstrated in related systems. For instance, supramolecular structures based on the 1,8-dihydroxy naphthalene unit have been shown to self-assemble with boronic acids and bipyridine linkers to form stable host-guest complexes with aromatic hydrocarbons. mdpi.com These systems form "molecular tweezer" and H-shaped adducts capable of binding guest molecules through π-π stacking interactions. mdpi.com The design principle involves using the rigid naphthalene scaffold to orient binding sites and create a pocket. In the case of this compound derivatives, the tert-butyl groups would act as steric walls, enhancing the shape selectivity of the cavity and potentially shielding the guest from the external environment.
Table 1: Potential Host-Guest System Design Parameters
| Host Feature | Design Principle | Potential Guest Type |
|---|---|---|
| Cavity Size | Functionalization of the naphthalene core with linker groups of varying lengths. | Small organic molecules, aromatic hydrocarbons. |
| Shape Selectivity | The rigid arrangement of tert-butyl groups creates a fixed cavity shape. | Guests with complementary geometry. |
| Binding Affinity | Introduction of functional groups capable of hydrogen bonding or electrostatic interactions. | Polar molecules, ions. |
Design of Functional Supramolecular Systems and Molecular Devices
The development of functional supramolecular systems and molecular devices, such as molecular switches or sensors, relies on components that can respond to external stimuli. The this compound framework provides a robust and sterically defined platform for constructing such systems. Its rigidity is crucial for transmitting conformational changes throughout the molecule, a key requirement for the operation of a molecular machine.
The design of these systems often involves creating "tweezer" or "clip" like molecules that can reversibly bind a guest or change conformation in response to stimuli like light, pH changes, or redox reactions. researchgate.net The bulky tert-butyl groups in derivatives of this compound can be used to prevent self-aggregation, ensuring that the molecular devices remain as discrete functional units. Furthermore, the naphthalene core can be functionalized with photoactive or electroactive groups, turning the molecule into a responsive component. For example, incorporating this bulky naphthalene unit into a larger switchable molecule could control the proximity of two active sites, effectively turning a process "on" or "off" at the molecular level.
Incorporation of this compound into Oligomers and Polymers for Specific Architectures
Introducing large, sterically demanding units like this compound into oligomer or polymer chains is a powerful strategy for controlling polymer architecture and properties. When used as a monomer, this compound would disrupt the close packing of polymer chains, leading to materials with significant free volume and potentially high microporosity.
The primary design principles for incorporating this unit are:
Chain Stiffness: The rigid naphthalene core would drastically increase the persistence length of the polymer chain, leading to more rigid and less flexible materials.
Solubility: The bulky, nonpolar tert-butyl groups can enhance the solubility of rigid polymers in organic solvents, which is often a challenge for polymers made from large, flat aromatic monomers.
Microporosity: The inability of the polymer chains to pack efficiently creates voids or pores on a nanometer scale. This is a key design principle for creating Polymers of Intrinsic Microporosity (PIMs), which have applications in gas separation and storage.
While specific examples of polymers derived directly from this compound are not prominent in the literature, the strategy is well-established. The incorporation of such bulky units is known to yield materials with high thermal stability and tailored mechanical and optical properties.
Influence of Molecular Distortion on Supramolecular Recognition and Packing
The ideal naphthalene molecule is perfectly planar. However, intense steric strain, particularly from substituents at the peri-positions (1,8 and 4,5), can force the aromatic core to distort into a non-planar, twisted conformation. This distortion is a central feature of this compound and its isomers. The structure of the closely related 1,3,6,8-tetra-tert-butylnaphthalene (B14702686) has been determined, providing insight into the severe steric crowding. acs.org Similarly, studies on 1,4,5,8-tetramethylnaphthalene show significant distortion from planarity due to steric repulsion between the peri methyl groups. researchgate.net
This molecular distortion has profound consequences for supramolecular recognition and crystal packing:
Altered π-π Interactions: The non-planar nature of the naphthalene core changes the way it can interact with other aromatic systems. Standard face-to-face π-stacking is hindered, leading to alternative packing motifs such as edge-to-face interactions or arrangements where the convex face of one molecule nests against the concave face of another.
Chirality: A twisted naphthalene core is chiral. If the molecule cannot easily invert its conformation, it can exist as stable enantiomers. This introduces chirality into the supramolecular assembly, which can be exploited for chiral recognition and separation.
Predictable Packing: While distortion prevents simple close packing, it also reduces the number of possible low-energy packing arrangements. This can lead to more predictable and designable crystal structures.
Table 2: Comparison of Steric Distortion in Substituted Naphthalenes
| Compound | Substituents | Key Steric Interaction | Consequence |
|---|---|---|---|
| 1,4,5,8-Tetramethylnaphthalene researchgate.net | Four methyl groups | Peri-interactions between methyls at 1,8 and 4,5 positions. | Distortion of the naphthalene ring from planarity. |
| 1,8-Di-tert-butylnaphthalene acs.org | Two tert-butyl groups | Severe repulsion between the two peri-positioned tert-butyl groups. | Significant out-of-plane twisting of the naphthalene core. |
| 1,3,6,8-Tetra-tert-butylnaphthalene acs.org | Four tert-butyl groups | Combination of peri- and adjacent-position steric strain. | Highly distorted, non-planar aromatic core. |
Applications in Charge Transfer Complexes and Optoelectronic Systems (focus on design principles)
Charge transfer (CT) complexes consist of an electron-donating molecule and an electron-accepting molecule. The electronic and optical properties of these complexes make them valuable for optoelectronic applications like organic semiconductors and photovoltaics. The design of these systems hinges on the ability to control the energy levels of the donor and acceptor and their physical arrangement relative to each other.
Naphthalene-based molecules can act as either donors or acceptors depending on their substituents. The naphthalene core itself is an electron-rich aromatic system. While this compound itself would be a weak donor, its derivatives can be incorporated into more complex systems. The key design principles when using such a bulky unit are:
Tuning Electronic Properties: The naphthalene core's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be modified with electron-donating or -withdrawing groups to match a desired acceptor or donor partner. nih.gov
Controlling Morphology: The steric bulk of the tetra-tert-butylnaphthalene unit is crucial. In thin films for electronic devices, it can be used to disrupt crystallization and promote the formation of smooth, amorphous layers. This is often desirable for reproducible device performance. It can also prevent the donor and acceptor molecules from stacking too closely, which can be used to fine-tune the electronic coupling between them.
An isomer, 2,5,8,11-tetra-tert-butylperylene (TBPe), has been investigated as a donor material in bilayer systems with perovskite acceptors to study interfacial charge transfer mechanisms for optoelectronic devices. aip.org This highlights the principle of using sterically hindered polycyclic aromatic hydrocarbons as stable, processable components in the design of organic electronic systems.
Viii. Future Research Directions and Perspectives
Development of Novel Synthetic Pathways for Highly Substituted Naphthalenes
The synthesis of polysubstituted naphthalenes, particularly those with bulky groups at the peri positions (1,8 and 4,5), presents a significant synthetic challenge due to steric hindrance. Traditional methods often fail or provide low yields for such crowded systems. Future research will likely focus on developing novel and more efficient synthetic methodologies.
One promising avenue is the exploration of transition-metal-catalyzed C-H activation and functionalization strategies. These methods could allow for the direct introduction of substituents onto a pre-formed naphthalene (B1677914) core, bypassing the need for multi-step sequences that are often hampered by steric congestion. Another area of interest is the development of novel cyclization reactions that can tolerate significant steric bulk. For instance, gold(I)-catalyzed cyclization of appropriate precursors has shown promise in the synthesis of polysubstituted naphthalenes and could be adapted for the synthesis of 1,3,5,8-tetra-tert-butylnaphthalene and its derivatives.
Furthermore, leveraging valence isomerizations could provide a unique entry point to these sterically demanding structures. For example, the irradiation of 1,3,6,8-tetra-tert-butylnaphthalene (B14702686) has been shown to produce its Dewar benzene-type valence isomer. Investigating similar photochemical or thermal rearrangements of strategically designed precursors could open up new pathways to the 1,3,5,8-isomer and other highly substituted naphthalenes.
A key aspect of this research will be the systematic study of how different substitution patterns influence the feasibility and outcome of these new synthetic routes. This will not only provide access to a wider range of sterically hindered naphthalenes but also deepen our understanding of the interplay between steric and electronic effects in organic synthesis.
Exploration of Unprecedented Reactivity Profiles in Severely Strained Systems
The distorted π-system of this compound is expected to exhibit a reactivity profile that is significantly different from that of planar naphthalene. The relief of steric strain can be a powerful driving force for reactions, potentially leading to unprecedented chemical transformations.
Future research should systematically investigate the reactivity of this compound under various conditions. For example, its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, and cycloaddition reactions could reveal novel reaction pathways. The strain in the molecule might lower the activation barriers for certain reactions, making it a more reactive species than would be predicted based on electronic effects alone. In peri-disubstituted naphthalenes, the close proximity of the substituents can lead to unique intramolecular reactions and rearrangements, a phenomenon that is ripe for exploration in the 1,3,5,8-tetra-tert-butyl system.
The study of how this strained molecule interacts with metal centers is another exciting prospect. The distorted aromatic core could act as a unique ligand in organometallic chemistry, potentially leading to the discovery of new catalytic systems with novel reactivity and selectivity. The steric bulk of the tert-butyl groups could also be exploited to create well-defined, sterically protected active sites in catalysts.
Advanced Computational Modeling for Predicting Complex Behavior
Computational chemistry will be an indispensable tool for understanding and predicting the behavior of this compound and other severely strained aromatic systems. The non-planar nature of these molecules makes them challenging to study experimentally, and computational methods can provide invaluable insights into their structure, stability, and reactivity.
Future computational studies should employ high-level quantum mechanical calculations to accurately model the geometry and electronic structure of these distorted molecules. This will allow for a detailed understanding of the strain energy and its distribution within the molecule. Techniques such as the activation strain model can be used to analyze reaction pathways and understand how steric distortion influences reactivity.
Molecular dynamics simulations will also be crucial for studying the dynamic behavior of these molecules, such as the rotation of the tert-butyl groups and the conformational flexibility of the naphthalene core. These simulations can provide insights into how the molecule behaves in different environments and how its dynamic properties might influence its function in more complex systems.
Furthermore, computational methods can be used to predict various spectroscopic properties, such as NMR and UV-Vis spectra, which can then be compared with experimental data to validate the computational models. This synergistic approach between theory and experiment will be essential for unraveling the complex behavior of these fascinating molecules.
Integration into Next-Generation Molecular Machines and Responsive Materials
The unique structural features of this compound make it a promising building block for the construction of molecular machines and responsive materials. The restricted rotation around the C-C bonds connecting the tert-butyl groups to the naphthalene core could be exploited to create molecular brakes or gears.
Future research could focus on incorporating this and related molecules into larger supramolecular assemblies. The bulky tert-butyl groups could act as stators in a molecular rotor, or their interlocking could be used to create molecular switches that respond to external stimuli such as light or heat. The non-planar shape of the molecule could also be used to template the formation of complex three-dimensional structures.
In the realm of responsive materials, the strain energy stored in the molecule could be released in response to an external trigger, leading to a change in the material's properties. For example, a polymer incorporating this unit could exhibit shape-memory effects or be designed to release a payload upon a specific stimulus. The unique packing of these non-planar molecules in the solid state could also lead to materials with interesting optical or electronic properties.
Investigation of Quantum Mechanical Phenomena in Highly Distorted Aromatic Frameworks
The severe distortion of the aromatic π-system in this compound provides a unique platform for studying fundamental quantum mechanical phenomena. The non-planarity of the molecule could lead to unusual electronic properties, such as altered aromaticity and novel photophysical behavior.
One area of interest is the potential for through-space electronic interactions between the sterically congested tert-butyl groups and the naphthalene core. These interactions could influence the molecule's electronic structure and reactivity in unexpected ways. High-resolution spectroscopic techniques, coupled with advanced computational studies, will be necessary to probe these subtle effects.
Furthermore, the study of quantum tunneling in such a strained system could yield fascinating results. For instance, the rotation of the tert-butyl groups might be influenced by quantum tunneling, especially at low temperatures. Investigating the unimolecular decomposition pathways of this and related highly strained molecules could reveal instances where quantum tunneling plays a significant role, even in the absence of light atoms. The interplay between steric strain and quantum effects is a frontier of chemical physics that is ripe for exploration with molecules like this compound.
Potential for Chiral Derivatives and Enantioselective Synthesis
The non-planar nature of this compound raises the intriguing possibility of creating chiral derivatives. If the molecule adopts a stable, twisted conformation, it could exist as a pair of enantiomers. The barrier to interconversion between these enantiomers would depend on the degree of steric hindrance.
Future research should focus on the design and synthesis of derivatives of this compound that are locked into a chiral conformation. This could be achieved by introducing additional substituents that prevent the molecule from racemizing. The development of enantioselective synthetic routes to these chiral, non-planar aromatic molecules would be a significant achievement. nih.govresearchgate.net Strategies such as asymmetric catalysis or the use of chiral auxiliaries could be explored. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,5,8-Tetra-tert-butylnaphthalene, and how can purity be validated?
- Methodology : Use Friedel-Crafts alkylation with tert-butyl chloride and naphthalene derivatives under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Calibrate synthetic yields against known standards (e.g., 3,5-di-tert-butylphenol protocols) .
- Validation : Compare NMR spectra (¹H/¹³C) with computational predictions (e.g., density functional theory, DFT) to confirm substituent positions .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation?
- Approach : Combine:
- UV-Vis spectroscopy to assess conjugation effects from tert-butyl steric hindrance.
- X-ray crystallography for absolute configuration determination (if crystalline).
- Gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis .
Q. How does the steric bulk of tert-butyl groups influence thermodynamic stability?
- Experimental Design : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures. Compare with less substituted naphthalenes (e.g., 1-methylnaphthalene) to isolate steric effects .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for tert-butyl-substituted naphthalenes be resolved?
- Analysis Framework :
- Confidence Grading : Apply ATSDR’s criteria (high/moderate/low confidence) to assess study quality, focusing on exposure routes (inhalation vs. dermal) and dose-response consistency .
- Meta-Analysis : Use systematic review tools (e.g., PubMed, TOXCENTER) to identify confounding variables (e.g., metabolic activation pathways) .
- Case Study : Compare hepatotoxicity mechanisms of 1,3,5,8-Tetra-tert-butylnaphthalene with 1,4-naphthoquinone adduct formation .
Q. What in silico models predict environmental partitioning and bioaccumulation potential?
- Computational Strategies :
- EPI Suite : Estimate log Kow (octanol-water partition coefficient) to assess hydrophobicity and sediment affinity .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict biomagnification .
- Validation : Compare predictions with empirical data from EPA’s TRI Explorer for structurally similar compounds .
Q. How can mechanistic studies differentiate between genomic and non-genomic toxicity pathways?
- Experimental Design :
- Omics Profiling : Use RNA-seq to identify differentially expressed genes in exposed cell lines (e.g., hepatic HepG2).
- Adductomics : Screen for hemoglobin or albumin adducts via LC-MS/MS, referencing protocols for naphthalene oxide .
Data Gaps and Future Directions
Q. What are the critical data needs for improving human health risk assessments?
- Identified Gaps :
- Chronic Exposure Data : Lack of longitudinal studies on pulmonary/respiratory effects .
- Susceptible Populations : Limited biomonitoring in occupational settings (e.g., industrial synthesis workers) .
Q. How can advanced analytics resolve uncertainties in environmental fate modeling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
